molecular formula C13H13NO5S2 B5636266 N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)glycine

N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)glycine

Cat. No. B5636266
M. Wt: 327.4 g/mol
InChI Key: RXKWIBOUIUMQKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves specific solvation techniques to achieve chemoselectivity and prevent racemization. For example, the direct transformation of the methyl esters of L-tyrosine and D-(4-hydroxyphenyl)glycine into corresponding 2-arylsulfonamido esters without protecting the phenolic hydroxy group showcases a method that could be applicable to the synthesis of "N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)glycine" (Penso et al., 2003).

Molecular Structure Analysis

The molecular structure of such compounds can be intricately analyzed through methods like X-ray diffraction. For instance, the study on the crystal structure of methyl-p-tolysulfonyl-glycine reveals the molecular configuration in a triclinic system, which could provide insights into the structural aspects of "N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)glycine" (Gong Qin-hua, 2002).

Chemical Reactions and Properties

The compound's reactivity and potential in chemical reactions, such as Michael addition or amidation processes, can significantly contribute to its utility in synthetic chemistry. Studies on similar compounds demonstrate the feasibility of such reactions under various conditions, highlighting the potential chemical versatility of "N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)glycine" (Nagaoka et al., 2020).

properties

IUPAC Name

2-(4-methoxy-N-thiophen-2-ylsulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S2/c1-19-11-6-4-10(5-7-11)14(9-12(15)16)21(17,18)13-3-2-8-20-13/h2-8H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKWIBOUIUMQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxy-N-thiophen-2-ylsulfonylanilino)acetic acid

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